molecular formula C16H24N2 B1672210 Isoaminile CAS No. 77-51-0

Isoaminile

Cat. No. B1672210
CAS RN: 77-51-0
M. Wt: 244.37 g/mol
InChI Key: WFLSCFISQHLEED-UHFFFAOYSA-N
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Description

Isoaminile is an antitussive (cough suppressant) used under the trade-name Peracon . The normal therapeutic dose is 40–80 mg of the cyclamate salt, with a maximum of five doses in a 24-hour period . In addition to its central antitussive effects, it is also an anticholinergic, exhibiting both antimuscarinic and antinicotinic actions .


Molecular Structure Analysis

The molecular formula of Isoaminile is C16H24N2 . It has a molar mass of 244.382 g·mol −1 . The IUPAC name for Isoaminile is 4-(dimethylamino)-2-isopropyl-2-phenylpentanenitrile .


Physical And Chemical Properties Analysis

Isoaminile has a molecular weight of 244.38 . Other physical and chemical properties such as temperature, electrical conductivity, pH, total solids, total suspended solids, total solids and alkali, calcium, magnesium, sodium, dissolved oxygen, chemical oxygen demand and salinity are typically analyzed to understand the properties of a compound .

Scientific Research Applications

  • Synthesis and Chemical Properties Isoaminile is a compound that has been involved in various chemical syntheses. For instance, it has been used in the lipase-mediated synthesis of its enantiomers. This synthesis involves key processes such as enantioselective acetylation, Claisen-Johnson rearrangement, and chromatographic separation of diastereoisomers. Such chemical procedures highlight the utility of isoaminile in enantioselective synthesis and organic chemistry research (Antonietti et al., 2005).

  • Biological Research and Applications In biological research, compounds related to isoaminile, such as isonitriles, have been studied for their biological activities. Marine isonitriles, for instance, demonstrate diverse biological activities and potential pharmaceutical applications. They show effects like antimalarial, antitubercular, and antiplasmodial, highlighting the biological significance of isonitrile compounds (Emsermann et al., 2016).

  • Enzymatic Reactions Involving Isonitriles Isonitriles, closely related to isoaminile, have been a subject of interest in studying enzymatic reactions. The discovery of isonitrile hydratase, an enzyme that catalyzes the hydration of isonitriles to N-substituted formamides, is a significant milestone. This enzyme was isolated from Pseudomonas putida and shows potential for biotechnological applications in breaking down compounds with nitrogen-carbon triple bonds (Goda et al., 2001).

  • Pharmaceutical and Therapeutic Research Though directly related studies on isoaminile are limited, its isonitrile group plays a crucial role in pharmaceutical research. For example, poly(N-isopropyl acrylamide) (pNIPAM), containing an isonitrile group, has been extensively investigated for drug delivery applications. Research in this area explores the controlled, room-temperature polymerization of NIPAM for potential use in drug delivery systems (Convertine et al., 2004).

  • isonitrile functional groups have been developed for covalent fixation of biologically active molecules. These polymeric supports can be used for various applications, including the preparation of polymer-supported transition metal catalysts and immobilized enzymes, which are pivotal in biotechnological and pharmaceutical industries (Goldstein, 1981).
  • Biocompatibility and Cytotoxicity Studies The cytotoxicity and biocompatibility of isonitrile-related compounds, like poly(N-isopropyl acrylamide) (pNIPAM), are crucial for their application in tissue engineering and biomedical research. Studies on the cytotoxicity of pNIPAM-coated surfaces using different mammalian cell types provide insights into the safety and potential biomedical applications of these materials (Cooperstein & Canavan, 2013).

  • Surface Chemistry and Applications in Biosensors The surface chemistry of plasma-polymerized N-isopropylacrylamide, related to isoaminile's isonitrile group, has been extensively studied for applications in biosensors and biomaterials. These studies include analyzing the thermoresponsive nature, mechanical properties, and chemical changes of pNIPAM surfaces, which are essential for their functionality in biosensors and other biomedical devices (Cheng et al., 2005).

  • Exploring Enzymatic Pathways in Microbial Metabolism Further research on enzymes involved in the degradation of isonitriles, akin to isoaminile, offers insights into microbial metabolism and potential biotechnological applications. Understanding the enzymatic pathways in microorganisms that degrade compounds with C-N triple bonds, like isonitriles, can lead to novel biotechnological applications and environmental bioremediation strategies (Kobayashi et al., 2010).

Safety And Hazards

Safety data sheets suggest avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye when handling Isoaminile . Use of personal protective equipment and ensuring adequate ventilation is recommended .

properties

IUPAC Name

4-(dimethylamino)-2-phenyl-2-propan-2-ylpentanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2/c1-13(2)16(12-17,11-14(3)18(4)5)15-9-7-6-8-10-15/h6-10,13-14H,11H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFLSCFISQHLEED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CC(C)N(C)C)(C#N)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

28416-66-2 (citrate)
Record name Isoaminile [INN:BAN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000077510
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID5057830
Record name Isoaminile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5057830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isoaminile

CAS RN

77-51-0
Record name Isoaminile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=77-51-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isoaminile [INN:BAN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000077510
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isoaminile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5057830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isoaminile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.940
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ISOAMINILE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R4823W2PQL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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